molecular formula C12H11F3O B1327956 Cyclopropyl 2-(3,4,5-trifluorophenyl)ethyl ketone CAS No. 898778-72-8

Cyclopropyl 2-(3,4,5-trifluorophenyl)ethyl ketone

Cat. No. B1327956
M. Wt: 228.21 g/mol
InChI Key: FMCKOLGXVJJLEA-UHFFFAOYSA-N
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Description

Cyclopropyl 2-(3,4,5-trifluorophenyl)ethyl ketone is a chemical compound with the CAS Number: 898778-72-8 . It has a molecular weight of 228.21 . The IUPAC name for this compound is 1-cyclopropyl-3-(3,4,5-trifluorophenyl)-1-propanone .


Molecular Structure Analysis

The InChI code for Cyclopropyl 2-(3,4,5-trifluorophenyl)ethyl ketone is 1S/C12H11F3O/c13-9-5-7(6-10(14)12(9)15)1-4-11(16)8-2-3-8/h5-6,8H,1-4H2 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Substituted Cyclopropane Acetic Acid Esters: Cyclopropyl alkyl ketones, similar to Cyclopropyl 2-(3,4,5-trifluorophenyl)ethyl ketone, have been used in the synthesis of cyclopropane acetic acid ethyl esters, showing significant potential in organic synthesis (R. Nongkhlaw et al., 2005).

Chemical Reaction Studies

  • Reactivity with Boron Trifluoride

    Cyclopropyl-substituted alkenes, which include cyclopropyl alkyl ketones, react with complexes formed by boron trifluoride, leading to the formation of ketones with an ethylthio group without opening the three-membered ring (M. V. Lebedev et al., 2001).

  • Photocatalysis in Cycloadditions

    Aryl cyclopropyl ketones undergo photocatalytic [3+2] reactions with olefins to produce cyclopentane systems, highlighting their role in photocatalytic applications (Zhan Lu et al., 2011).

Synthesis of Functional Molecules

  • Formation of Nickeladihydropyran: Cyclopropyl phenyl ketones undergo oxidative addition to form nickeladihydropyran, a key intermediate in nickel-catalyzed cycloaddition for synthesizing cyclopentane compounds (S. Ogoshi et al., 2006).

Organic Synthesis and Medicinal Chemistry

  • Formation of Optically Active Ketones

    Cyclopropyl ketones have been used in the kinetic resolution to obtain optically active alkynylcyclopropyl ketones, underscoring their importance in asymmetric synthesis (Yanqing Zhang & Junliang Zhang, 2012).

  • Enamine Formation from Cyclopropylketones

    Cyclopropylketones have been shown to form enamines, which play a significant role in the development of various organic reactions (D. Pocar et al., 1975).

Chemical Transformations

  • Reductive Cleavage of Arylcyclopropyl Ketones: Arylcyclopropyl aryl ketones, like Cyclopropyl 2-(3,4,5-trifluorophenyl)ethyl ketone, undergo reductive cleavage, a process important in the synthesis of complex organic molecules (W. Murphy & S. Wattanasin, 1986).

properties

IUPAC Name

1-cyclopropyl-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O/c13-9-5-7(6-10(14)12(9)15)1-4-11(16)8-2-3-8/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCKOLGXVJJLEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CCC2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645039
Record name 1-Cyclopropyl-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl 2-(3,4,5-trifluorophenyl)ethyl ketone

CAS RN

898778-72-8
Record name 1-Cyclopropyl-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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